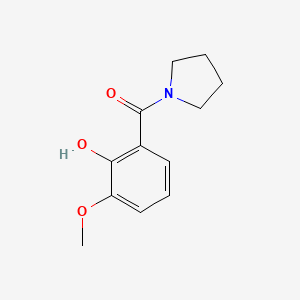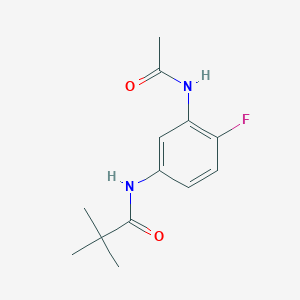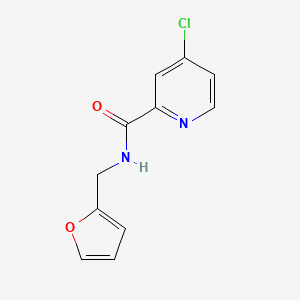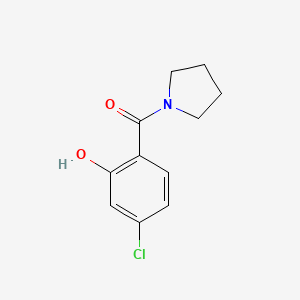
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product mitragynine, which is found in the leaves of the Mitragyna speciosa tree. HMP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the mu-opioid receptor in a similar manner to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which could contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential use in treating a variety of conditions, including chronic pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is its potential for abuse and addiction, which could limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, including investigating its potential use in treating addiction and withdrawal symptoms, as well as its effects on mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other neurotransmitter systems. Finally, the development of new analogs of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of even more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of mitragynine with pyrrolidine and formaldehyde. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been optimized over the years, resulting in a highly efficient and reproducible method.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, including the study of opioid receptors and pain pathways. This compound has been shown to have analgesic effects, making it a potential alternative to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and anxiety.
Eigenschaften
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-6-4-5-9(11(10)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMTWFZMZWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)






![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)




